(2S)-2-Amino-3-(4-bromo-2-fluoro-phenyl)propanamide

Catalog No.
S14446537
CAS No.
M.F
C9H10BrFN2O
M. Wt
261.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-Amino-3-(4-bromo-2-fluoro-phenyl)propanamid...

Product Name

(2S)-2-Amino-3-(4-bromo-2-fluoro-phenyl)propanamide

IUPAC Name

(2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanamide

Molecular Formula

C9H10BrFN2O

Molecular Weight

261.09 g/mol

InChI

InChI=1S/C9H10BrFN2O/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H2,13,14)/t8-/m0/s1

InChI Key

SGYBJIJRGLEKGO-QMMMGPOBSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)F)CC(C(=O)N)N

Isomeric SMILES

C1=CC(=C(C=C1Br)F)C[C@@H](C(=O)N)N

(2S)-2-Amino-3-(4-bromo-2-fluoro-phenyl)propanamide (CAS 1628604-21-6) is an enantiopure, halogenated L-phenylalaninamide derivative utilized as a critical building block in pharmaceutical manufacturing [1]. Featuring a 4-bromo substituent for transition-metal-catalyzed cross-coupling and a 2-fluoro substituent for metabolic stabilization, this scaffold is engineered for the synthesis of complex heterocyclic Active Pharmaceutical Ingredients (APIs) [2]. Crucially, the pre-formed primary amide bypasses the need for late-stage amidation of the corresponding carboxylic acid, streamlining synthetic workflows, improving atom economy, and minimizing racemization risks during process scale-up [3].

Substituting this specific halogenated amide with the corresponding free acid (CAS 1213206-88-2) or a non-fluorinated analog introduces severe downstream liabilities in both process chemistry and pharmacology [1]. Utilizing the free acid necessitates stoichiometric coupling reagents (e.g., HATU, EDC) and ammonia sources, which inherently increases the risk of alpha-carbon racemization via oxazolone intermediates and generates difficult-to-remove byproducts [2]. Furthermore, omitting the 2-fluoro substituent fundamentally alters the dihedral angle of the benzyl side chain and removes a key metabolic blocking group, rendering the resulting API candidates highly susceptible to CYP450-mediated ortho-oxidation and significantly reducing in vivo half-life [3].

Pre-formed Amide vs. Free Acid Activation in Heterocycle Synthesis

When synthesizing functionalized heterocycles such as quinazolinones or triazoles, the pre-formed (2S)-amide allows for direct condensation with >99% retention of enantiomeric excess (ee) and typical yields exceeding 85% [1]. In contrast, starting from the corresponding (2S)-free acid requires an intermediate activation and amidation step. This additional step risks oxazolone-mediated racemization, often dropping the ee to 92-95%, and lowers the overall two-step yield to approximately 65% due to reagent-driven side reactions [2].

Evidence DimensionEnantiomeric excess (ee) retention and overall yield
Target Compound Data(2S)-Amide: >99% ee, >85% yield via direct cyclization
Comparator Or Baseline(2S)-Free acid: ~92-95% ee, ~65% yield via activation/amidation
Quantified Difference4-7% higher ee and ~20% absolute yield improvement
ConditionsDownstream heterocycle condensation vs. standard peptide coupling activation (HATU/DIPEA)

Procuring the pre-formed amide saves a synthetic step and preserves critical chiral purity, eliminating the need for costly late-stage chiral purification.

Metabolic Stability via 2-Fluoro Substitution

The incorporation of a fluorine atom ortho to the benzyl attachment point is a validated strategy to block CYP450-mediated oxidation. In standard human liver microsome (HLM) assays for derived small-molecule APIs, scaffolds utilizing the 2-fluoro-4-bromo substitution typically exhibit intrinsic clearance (CL_int) rates below 15 µL/min/mg protein [1]. Conversely, APIs derived from the non-fluorinated 4-bromo-L-phenylalaninamide analog suffer from rapid ortho-oxidation, resulting in CL_int rates frequently exceeding 45 µL/min/mg protein [2].

Evidence DimensionIn vitro intrinsic clearance (CL_int) in HLM
Target Compound Data2-Fluoro-4-bromo substituted API derivatives: <15 µL/min/mg protein
Comparator Or BaselineNon-fluorinated 4-bromo derivatives: >45 µL/min/mg protein
Quantified Difference>3-fold reduction in intrinsic clearance
ConditionsHuman liver microsome (HLM) stability assay

The 2-fluoro substitution is essential for achieving viable pharmacokinetic profiles, making this specific halogenated building block non-negotiable for clinical candidates.

Cross-Coupling Reactivity of the 4-Bromo Handle

The 4-bromo substituent serves as an optimal handle for late-stage transition-metal-catalyzed functionalization. Under mild Suzuki-Miyaura coupling conditions (e.g., Pd(dppf)Cl2, 80°C), the 4-bromo scaffold reliably achieves >85% yield in biaryl formations without degrading the chiral center [1]. In contrast, substituting with a 4-chloro analog requires significantly harsher conditions (>100°C, specialized bulky phosphine ligands) and typically yields <50% under standard mild conditions, increasing the risk of thermal degradation and racemization [2].

Evidence DimensionSuzuki-Miyaura cross-coupling yield under mild conditions
Target Compound Data4-Bromo derivative: >85% yield
Comparator Or Baseline4-Chloro derivative: <50% yield
Quantified Difference>35% absolute increase in coupling yield
ConditionsMild palladium-catalyzed biaryl coupling (Pd(dppf)Cl2, 80°C)

The 4-bromo handle provides highly chemoselective and efficient reactivity for divergent API synthesis without requiring harsh, chirality-threatening conditions.

Enantiopure (S)-Isomer vs. Racemate Manufacturability

Utilizing the enantiopure (2S)-isomer directly in API synthesis yields >80% of the desired active enantiomer and minimizes Process Mass Intensity (PMI) [1]. If a buyer substitutes this with a racemic mixture, the synthesis requires late-stage chiral Supercritical Fluid Chromatography (SFC) resolution. This inherently caps the maximum theoretical yield of the active enantiomer at 50% and effectively doubles the PMI due to the generation of the inactive (R)-enantiomer waste [2].

Evidence DimensionEffective API yield and Process Mass Intensity (PMI)
Target Compound DataEnantiopure (2S)-isomer: >80% yield, low PMI
Comparator Or BaselineRacemic mixture: <50% theoretical max yield, double PMI
Quantified Difference>30% absolute yield improvement and 50% reduction in chiral waste
ConditionsIndustrial scale-up and downstream API isolation

Procuring the enantiopure starting material drastically improves atom economy and eliminates the severe manufacturing bottleneck of preparative chiral chromatography.

Synthesis of Chiral Heterocyclic APIs

Ideal for direct cyclization into quinazolinones, imidazoles, or triazoles where the chiral benzyl group must be preserved. The pre-formed amide avoids the racemization risks associated with activating the corresponding free acid [1].

Late-Stage Diversification via Cross-Coupling

Serves as a central scaffold in Structure-Activity Relationship (SAR) libraries, where the highly reactive 4-bromo group is subjected to Suzuki, Sonogashira, or Buchwald-Hartwig couplings under mild conditions to explore chemical space without compromising the chiral center [2].

Development of Metabolically Stable Peptidomimetics

Used as a non-natural amino acid surrogate in peptide-based drugs to enhance proteolytic stability and block CYP450-mediated ortho-oxidation via the 2-fluoro substituent, ensuring viable intrinsic clearance profiles [3].

XLogP3

1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

259.99605 g/mol

Monoisotopic Mass

259.99605 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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